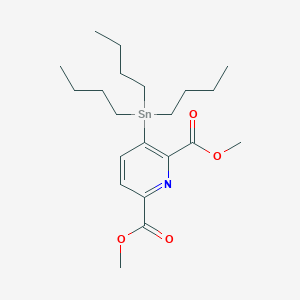![molecular formula C15H8Cl3NO3 B12611957 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride CAS No. 920036-24-4](/img/structure/B12611957.png)
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes two phenoxy groups substituted with chloro and cyano groups, and an acetyl chloride functional group.
Méthodes De Préparation
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(3-chloro-5-cyanophenoxy)phenol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride involves its interaction with specific molecular targets. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride can be compared with similar compounds such as:
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
(-)-Carvone: A natural compound with herbicidal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920036-24-4 |
|---|---|
Formule moléculaire |
C15H8Cl3NO3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C15H8Cl3NO3/c16-10-3-9(7-19)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(18)20/h1-6H,8H2 |
Clé InChI |
RENAQXMHVRQDRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(=O)Cl)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
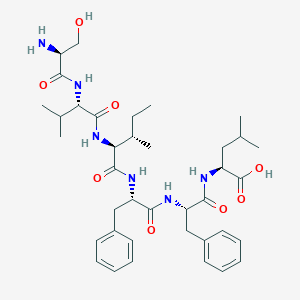
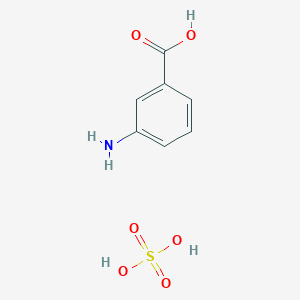

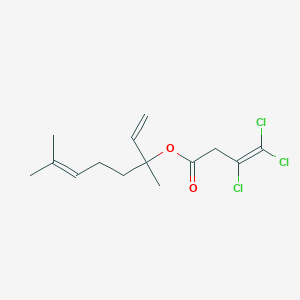

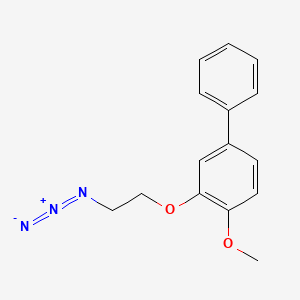
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
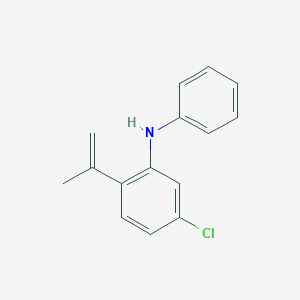

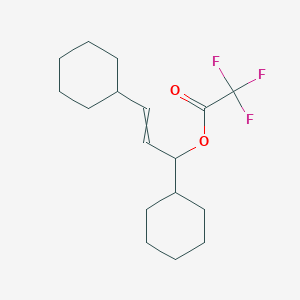
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
